Benzylpenicillin sodium is an organic sodium salt. It contains a benzylpenicillin(1-).
Penicillin G (potassium or sodium) is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain serious bacterial infections, such as pneumonia, meningitis, gonorrhea, syphilis, and others.
Pneumonia and syphilis can be opportunistic infections (OI) of HIV.
Penicillin G Sodium is the sodium salt form of benzylpenicillin, a semi-synthetic, broad-spectrum penicillin antibiotic with bactericidal activity. Benzylpenicillin sodium binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A penicillin derivative commonly used in the form of its sodium or potassium salts in the treatment of a variety of infections. It is effective against most gram-positive bacteria and against gram-negative cocci. It has also been used as an experimental convulsant because of its actions on GAMMA-AMINOBUTYRIC ACID mediated synaptic transmission.
See also: Penicillin G (has active moiety).
Penicillin G sodium
CAS No.: 69-57-8
Cat. No.: VC20744404
Molecular Formula: C16H18N2NaO4S
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69-57-8 |
---|---|
Molecular Formula | C16H18N2NaO4S |
Molecular Weight | 357.4 g/mol |
IUPAC Name | sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Standard InChI | InChI=1S/C16H18N2O4S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/t11-,12+,14-;/m1./s1 |
Standard InChI Key | XFGIVHXZEANRAL-LQDWTQKMSA-N |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na] |
SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na] |
Melting Point | 408 to 414 °F (decomposes) (NTP, 1992) |
Introduction
Chemical Structure and Properties
Chemical Identity
Penicillin G sodium is the sodium salt of benzylpenicillin, featuring a characteristic β-lactam ring structure essential for its antimicrobial activity. The chemical exhibits specific structural properties that determine its pharmacological action and stability profile.
Chemical Identifier | Value |
---|---|
CAS Number | 69-57-8 |
Molecular Formula | C16H17N2NaO4S |
Molecular Weight | 356.372 g/mol |
IUPAC Name | sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Synonyms | Benzylpenicillin sodium salt |
InChI Key | FCPVYOBCFFNJFS-LQDWTQKMSA-M |
Beilstein Registry Number | 3834217 |
The molecular structure contains a 6' phenylacetyl side chain attached to the core β-lactam structure, which distinguishes it from other penicillin derivatives . This specific configuration contributes to its antimicrobial profile and spectrum of activity against various bacterial species.
Physical Properties
Penicillin G sodium exhibits distinct physical characteristics that influence its handling, storage, and administration in clinical and research settings.
Physical Property | Description |
---|---|
Physical Form | Powder |
Color | White |
Solubility | Sparingly soluble in aqueous solutions |
Stability in Solution | Decomposes in acidic aqueous solutions to form penillic acid and penilloic acid |
pH in Solution | Approximately 6.4 (fresh solution) |
The compound's solubility profile necessitates specific preparation protocols to ensure optimal dissolution and maintenance of antimicrobial activity . In particular, when preparing stock solutions, it is essential to add the powder to water while mixing, rather than the reverse, as adding water to the powder can result in insoluble mixtures that cannot be properly filtered without significant potency loss .
Historical Significance
Penicillin represents a landmark discovery in medical history, with Penicillin G being among the earliest forms identified and developed for clinical use. The serendipitous discovery of penicillin occurred in 1928 when Dr. Alexander Fleming at St. Mary's Medical School in London observed the inhibitory effect of a Penicillium mold on bacterial growth . This fortuitous observation would eventually lead to the development of penicillin as a therapeutic agent and revolutionize the treatment of bacterial infections.
The subsequent industrial production and clinical implementation of Penicillin G sodium marked the beginning of the modern antibiotic era, transforming the medical landscape and significantly reducing mortality from previously deadly bacterial infections. Its discovery and development earned Fleming, along with Howard Florey and Ernst Chain, the Nobel Prize in Physiology or Medicine in 1945, underscoring the monumental importance of this compound in medical history.
Mechanism of Action
Penicillin G sodium exerts its bactericidal effects through a specific mechanism targeting bacterial cell wall synthesis. This mechanism explains both its effectiveness against susceptible organisms and the basis for bacterial resistance.
The compound functions by binding to penicillin-binding proteins (PBPs) associated with the bacterial cell wall . These proteins are essential enzymes involved in the final stage of peptidoglycan synthesis, specifically catalyzing the cross-linking of peptidoglycan chains. When Penicillin G binds to these proteins, it inhibits their function, preventing the formation of peptidoglycan cross-links that are crucial for cell wall structural integrity .
The inhibition of peptidoglycan cross-linking results in a weakened cell wall unable to withstand osmotic pressure, ultimately leading to bacterial cell lysis and death . This mechanism is particularly effective against actively growing bacteria that are synthesizing new cell wall material.
Importantly, Penicillin G specifically inhibits the transpeptidase reaction that forms the pentaglycine crosslink between alanine and lysine residues in the peptidoglycan layer . Without these critical crosslinks, the structural integrity of the bacterial cell wall is severely compromised, leading to cell lysis and bacterial death.
Antimicrobial Spectrum and Applications
Clinical Applications
Penicillin G sodium demonstrates a specific antimicrobial spectrum that determines its clinical utility. It has maintained relevance in contemporary medicine despite the development of newer antibiotics.
Penicillin G sodium remains the drug of choice for several important pathogens, particularly Streptococcus species and non-penicillinase producing Staphylococcus . Its narrow but potent spectrum makes it valuable for targeted therapy when the susceptibility of the infecting organism is confirmed.
The typical working concentration for treatment against Gram-positive bacteria is approximately 10^5 U/L, though this may vary depending on the specific application and bacterial strain being targeted .
Research Applications
Beyond clinical applications, Penicillin G sodium serves important functions in laboratory and research settings. It is frequently employed in cell culture applications, either alone or in combination with other antibiotics such as streptomycin . This combination helps prevent bacterial contamination in cell cultures while allowing eukaryotic cells to thrive.
The compound is also utilized as a selective agent in various isolation media, facilitating the selective growth of certain microorganisms while inhibiting others . This property makes it valuable in diagnostic microbiology and research settings where isolation of specific bacterial species is required.
Additionally, Penicillin G sodium has been used in research to study the diagnostic and therapeutic implications of antibiotic resistance, particularly in cases involving gentamicin-resistant Enterococcus faecalis sequence type 6 with reduced penicillin susceptibility . Such research applications contribute to our understanding of antimicrobial resistance mechanisms and potential therapeutic strategies.
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